![molecular formula C19H17FN2OS B2637616 (Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide CAS No. 898464-36-3](/img/structure/B2637616.png)
(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide” is a derivative of the thiazolo[5,4-d]thiazole class . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They are promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazolo[5,4-d]thiazole moiety already possesses some appealing features towards applications in organic electronics .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters has been reported . This reaction was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have synthesized various thiazole derivatives, including compounds structurally similar to "(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide," and evaluated their antimicrobial efficacy. For instance, compounds synthesized from N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]cinnamamide derivatives demonstrated significant antibacterial and antifungal activities against a variety of bacterial strains. Microwave-assisted synthesis has been highlighted for its efficiency in producing these compounds with better yields compared to conventional methods (Raval, Desai, & Desai, 2008).
Photophysical and Solvatochromic Studies
The photophysical and solvatochromic properties of thiazole derivatives have been studied, providing insights into their potential applications in material science and as fluorescent probes. Such studies include the investigation of absorption and emission properties of (Z)-2-(2-phenyl-4H-benzo[4,5]thiazolo[3,2-a]pyrimidin-4-ylidene)acetonitrile derivatives, highlighting their solvent-dependent spectral properties (Patil et al., 2019).
Anticancer Activity
Several thiazole derivatives have been evaluated for their anticancer activity. Novel synthesis strategies have led to the creation of compounds with promising anticancer properties. For example, thiazolone derivatives have been synthesized and tested for their efficacy against various cancer cell lines, showing significant potential as anticancer agents (Pansare et al., 2019).
Antiviral Applications
Thiazolides, a class of thiazole-based compounds, have been synthesized and shown to possess activity against hepatitis B virus replication. This underscores the potential of thiazole derivatives in antiviral therapy, with specific compounds demonstrating selective inhibition of viral replication (Stachulski et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-N-(4-fluoro-3-propyl-1,3-benzothiazol-2-ylidene)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-2-13-22-18-15(20)9-6-10-16(18)24-19(22)21-17(23)12-11-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3/b12-11+,21-19? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZZWMFREJZGGJ-WPNQGJIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)C=CC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(C=CC=C2SC1=NC(=O)/C=C/C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


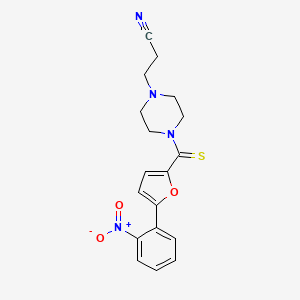
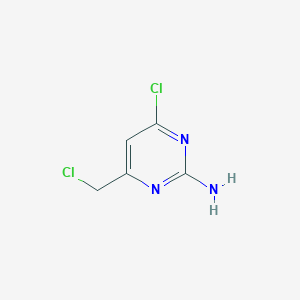
![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)
![Methyl 2-[(phenoxyacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B2637544.png)
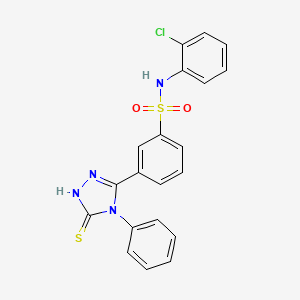
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2637547.png)
![N-[2-(diethylamino)-5-morpholin-4-ylsulfonylphenyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2637548.png)

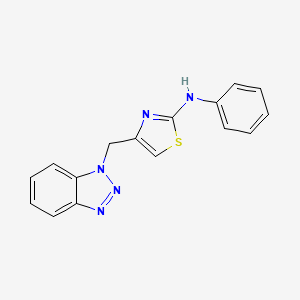
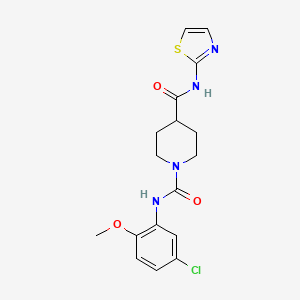
![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2637553.png)
![2-[3-Methyl-4-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B2637554.png)
